N',2-diaminobenzenecarboximidamide
Description
N',2-Diaminobenzenecarboximidamide is a benzene-derived compound featuring a carboximidamide backbone substituted with two amine groups at the 1' (N') and 2-positions.
Properties
CAS No. |
127701-75-1 |
|---|---|
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N',2-diaminobenzenecarboximidamide |
InChI |
InChI=1S/C7H10N4/c8-6-4-2-1-3-5(6)7(9)11-10/h1-4H,8,10H2,(H2,9,11) |
InChI Key |
FMDCTRXTGDRGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NN)N)N |
Synonyms |
Benzenecarboximidic acid, 2-amino-, hydrazide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N',2-diaminobenzenecarboximidamide typically involves the reaction of 2-aminobenzimidazole with hydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N',2-diaminobenzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
N',2-diaminobenzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of N',2-diaminobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
The carboximidamide group (-C(=NH)-NH₂) is a critical functional moiety shared among analogs. Substituents at the benzene ring and N'-position significantly influence reactivity and applications:
Reactivity and Stability
- Electrophilic Reactivity: The N',2-diamino derivative exhibits stronger nucleophilicity due to dual amine groups, enabling rapid coordination with metal ions (e.g., Cu²⁺, Fe³⁺). In contrast, the dimethylamino analog (CAS 57076-10-5) shows reduced reactivity due to steric hindrance from methyl groups .
- Thermal Stability : Chlorinated derivatives (e.g., 2-chloro-N,N-diethylbenzenecarboximidamide) demonstrate higher thermal stability (>200°C), making them suitable for agrochemical formulations .
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